4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride
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Overview
Description
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride is a complex organic compound that features a combination of triazine, phenoxy, and sulfonyl fluoride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride involves multiple steps:
Formation of the Triazine Core: The triazine core is synthesized by reacting cyanuric chloride with appropriate amines under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a phenoxy group.
Linking the Propylsulfamoyl Group: The propylsulfamoyl group is attached via a sulfonation reaction, where the sulfonyl chloride reacts with a propylamine derivative.
Final Coupling with Benzenesulfonyl Fluoride: The final step involves coupling the intermediate with benzenesulfonyl fluoride under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups on the triazine ring.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The chlorine atom on the triazine ring can be substituted by various nucleophiles, including amines and phenols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, phenols.
Major Products
Oxidation: Formation of nitroso and nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structural features.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: Research has shown that the compound exhibits antimicrobial properties, making it useful in developing new antibiotics.
Industry
Dye Manufacturing: It is used as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride involves its interaction with specific molecular targets:
Enzyme Binding: The compound binds to the active site of enzymes, inhibiting their activity.
Pathway Modulation: It can modulate various biochemical pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-diamino-1,3,5-triazine: Shares the triazine core but lacks the phenoxy and sulfonyl fluoride groups.
4-Chloro-2,6-diaminopyrimidine: Similar in structure but contains a pyrimidine ring instead of a triazine ring.
Uniqueness
4-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
25313-04-6 |
---|---|
Molecular Formula |
C22H30ClFN6O8S3 |
Molecular Weight |
657.2 g/mol |
IUPAC Name |
4-[3-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C20H24ClFN6O5S2.C2H6O3S/c1-20(2)27-18(23)26-19(24)28(20)13-4-9-17(16(21)12-13)33-11-3-10-25-35(31,32)15-7-5-14(6-8-15)34(22,29)30;1-2-6(3,4)5/h4-9,12,25H,3,10-11H2,1-2H3,(H4,23,24,26,27);2H2,1H3,(H,3,4,5) |
InChI Key |
PPRIEAHAAZXNDT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCCCNS(=O)(=O)C3=CC=C(C=C3)S(=O)(=O)F)Cl)N)N)C |
Origin of Product |
United States |
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